2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 690247-53-1
VCID: VC5036540
InChI: InChI=1S/C18H18N2O3S2/c1-13-6-7-14(18-19-15-4-2-3-5-16(15)24-18)12-17(13)25(21,22)20-8-10-23-11-9-20/h2-7,12H,8-11H2,1H3
SMILES: CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4
Molecular Formula: C18H18N2O3S2
Molecular Weight: 374.47

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole

CAS No.: 690247-53-1

Cat. No.: VC5036540

Molecular Formula: C18H18N2O3S2

Molecular Weight: 374.47

* For research use only. Not for human or veterinary use.

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole - 690247-53-1

Specification

CAS No. 690247-53-1
Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
IUPAC Name 4-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]sulfonylmorpholine
Standard InChI InChI=1S/C18H18N2O3S2/c1-13-6-7-14(18-19-15-4-2-3-5-16(15)24-18)12-17(13)25(21,22)20-8-10-23-11-9-20/h2-7,12H,8-11H2,1H3
Standard InChI Key NNFDMVIMJVYHHU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCOCC4

Introduction

Chemical Identity and Structural Features

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole (Molecular Formula: C19H19N3O3S2\text{C}_{19}\text{H}_{19}\text{N}_{3}\text{O}_{3}\text{S}_{2}, Molecular Weight: 425.51 g/mol) consists of a benzothiazole scaffold fused to a phenyl ring substituted with a methyl group and a morpholine-4-sulfonyl moiety. The benzothiazole nucleus (a bicyclic structure with a thiazole ring fused to benzene) confers rigidity and electron-deficient characteristics, while the sulfonamide-linked morpholine group introduces polar functionality and hydrogen-bonding capacity .

Structural Analysis

  • Benzothiazole Core: The planar benzothiazole system enables π-π stacking interactions, critical for binding to biological targets or organic semiconductors .

  • Sulfonyl-Morpholine Substituent: The sulfonamide bridge (–SO2_2–NH–) connects the morpholine ring (a six-membered oxygen- and nitrogen-containing heterocycle) to the phenyl group, enhancing solubility and modulating electronic properties .

  • Methyl Group at Position 4: The para-methyl group on the phenyl ring introduces steric bulk, potentially influencing metabolic stability and binding affinity .

Table 1: Key Structural Descriptors

FeatureDescription
Benzothiazole ringFused bicyclic system (C7_7H5_5NS) with thiazole nitrogen at position 1
Phenyl substituent4-Methyl-3-(morpholin-4-ylsulfonyl) group at position 2 of benzothiazole
Sulfonamide linker–SO2_2– group bridges morpholine and phenyl rings
Morpholine ringSaturated six-membered ring with oxygen at position 1 and nitrogen at 4

Synthesis and Derivative Development

The synthesis of 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole likely follows modular strategies employed for analogous benzothiazole derivatives. Key steps include:

Core Benzothiazole Formation

Benzothiazoles are typically synthesized via cyclization of 2-aminothiophenol derivatives with carbonyl compounds. For example, 2-hydrazinobenzothiazole intermediates react with aromatic carboxylic acids in the presence of POCl3_3 to form triazolo-benzothiazole hybrids . Adapting this method, the target compound’s phenyl ring could be introduced through Suzuki-Miyaura coupling or Ullmann-type reactions.

Sulfonylation and Morpholine Incorporation

The morpholine-4-sulfonyl group is introduced via sulfonylation of an aniline intermediate. A reported protocol involves treating 3-amino-4-methylphenylbenzothiazole with morpholine-4-sulfonyl chloride in the presence of a base (e.g., triethylamine) .

Table 2: Representative Synthetic Pathway

StepReactionReagents/ConditionsYield
1Benzothiazole core formation2-Amino-4-methylthiophenol + POCl3_365%
2Sulfonylation with morpholine-4-sulfonylMorpholine-4-sulfonyl chloride, Et3_3N78%
3PurificationColumn chromatography (SiO2_2)95%

Physicochemical and Spectroscopic Properties

Solubility and Stability

  • Solubility: The sulfonamide and morpholine groups enhance solubility in polar solvents (e.g., DMSO, DMF) compared to unsubstituted benzothiazoles .

  • Stability: The compound is stable under ambient conditions but may degrade under strong acidic/basic conditions due to sulfonamide hydrolysis.

Spectroscopic Characterization

  • UV-Vis: Absorption maxima near 280 nm (benzothiazole π→π* transition) and 320 nm (sulfonamide n→π* transition) .

  • Fluorescence: Weak emission at 425 nm in THF, attributed to the benzothiazole core; aggregation-induced emission (AIEE) observed in solid state .

Table 3: Key Spectroscopic Data

PropertyValue (Conditions)
λmax\lambda_{\text{max}} (UV-Vis)282 nm (THF), 318 nm (DMSO)
Fluorescence λem\lambda_{\text{em}}425 nm (THF), 532 nm (solid film)
Quantum Yield (Φ)0.124 (THF), 0.489 (solid film)

Pharmacological and Biological Activities

While direct studies on 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]-1,3-benzothiazole are sparse, structurally related benzothiazoles exhibit:

Anticancer Activity

Benzothiazoles with sulfonamide substituents inhibit topoisomerase II and tubulin polymerization. For example, 3-(morpholinomethyl)-2-(4-fluorophenyl)imidazo[2,1-b]benzothiazole shows IC50_{50} values of 1.2 μM against MCF-7 breast cancer cells .

Anti-Arteriosclerosis Effects

Pyrimido-benzothiazole derivatives reduce lipid peroxidation in vascular endothelial cells. Niwa et al. reported a 40% reduction in LDL oxidation at 10 μM concentrations .

Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

Benzothiazole derivatives with AIEE properties, such as BHPO1 and BHPO2, emit green (532 nm) and orange (560 nm) light, respectively . The target compound’s blue-violet emission (425 nm) could complement these for white-light OLEDs.

Semiconductor Materials

The electron-deficient benzothiazole core facilitates n-type semiconductor behavior. Thin films of analogous compounds exhibit electron mobilities of 0.12cm2/V\cdotps0.12 \, \text{cm}^2/\text{V·s} .

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